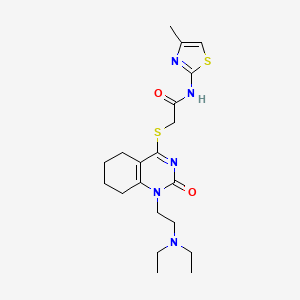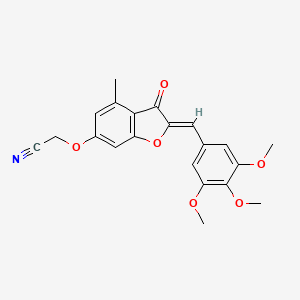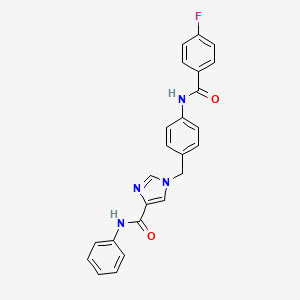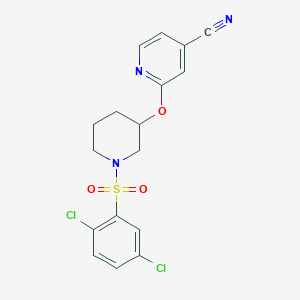![molecular formula C11H11NO4 B2699065 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 148899-14-3](/img/structure/B2699065.png)
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] is a chemical compound with the CAS Number: 64179-40-4 . It has a molecular weight of 235.24 . The IUPAC name for this compound is 5-nitrospiro[benzo[d][1,3]dioxole-2,1’-cyclohexane] .
Molecular Structure Analysis
The molecular structure of 5-nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] contains a total of 29 bonds . These include 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, and 6 aromatic bonds . The structure also includes 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 2 ethers (aromatic) .Chemical Reactions Analysis
The chemical reactions of 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide with nucleophiles have been studied . The reactions with aliphatic amines and sodium hydroxide resulted in the removal of one N-oxide oxygen atom and the formation of 4-alkylamino- or 4-hydroxy-substituted 5-nitrospiro[benzimidazole-2,1’-cyclohexane] 1-oxides . The title compound reacted with ammonia and methylamine in the presence of MnO2 with conservation of both N-oxide moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.24 .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research has delved into innovative synthesis techniques for compounds structurally related to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. For instance, the novel synthesis of 2H-3,1-benzoxazine derivatives through the reaction of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst, leading to the formation of nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine among others. These compounds were characterized using various spectroscopic techniques, suggesting a mechanism for these reactions (Li et al., 2006). Similarly, efficient synthesis approaches have been developed for spiro-cyclopentaneoxindoles with significant enantioselectivity, illustrating the broad applicability of these methods in generating structurally complex and diverse spiro compounds (Noole et al., 2013).
Chemical Transformations
Studies have also focused on the chemical transformations of nitrospiro compounds, revealing their versatility in organic synthesis. Research into 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide with electrophilic reagents, for example, highlighted the electrophilic substitution reactions leading to various bromo- and nitro-derivatives, demonstrating the reactivity and potential utility of these compounds in further synthetic applications (Samsonov et al., 2013). Such transformations underscore the potential of nitrospiro compounds in constructing complex molecular architectures.
Potential Biological Activities
While the focus here is on synthetic applications, it's worth noting that the broader family of nitroheterocyclic compounds, to which 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] is related, exhibits significant biological activity. For instance, nitroheterocyclic drugs are explored for their broad-spectrum activity against various protozoan and bacterial infections, highlighting the therapeutic potential of these compounds (Raether & Hänel, 2003). Although the focus of your request excludes drug use and side effects, the underlying chemical properties contributing to these activities are rooted in the same structural features that facilitate their diverse synthetic applications.
Propiedades
IUPAC Name |
5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-12(14)8-3-4-9-10(7-8)16-11(15-9)5-1-2-6-11/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQRXNOUOCURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)



![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)
![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)